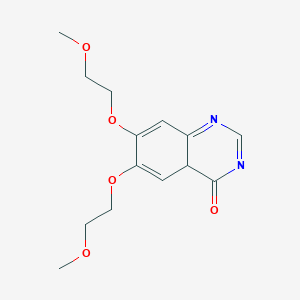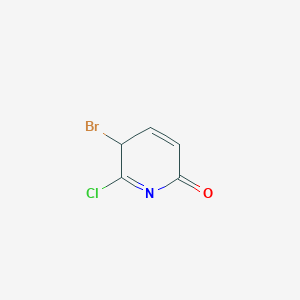
Hoxb7 8 C25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hoxb7 8 C25: is a peptide fragment of the transcription factor homeobox protein B7 (HOXB7). This protein is a member of the homeobox (Hox) gene family, which plays a crucial role in regulating the development and differentiation of cells. HOXB7 is known for its involvement in various cancers, including head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hoxb7 8 C25 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method uses a resin-bound amino acid as the starting material, and the peptide chain is built step-by-step by adding protected amino acids. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same SPPS technique, with additional purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hoxb7 8 C25 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
Chemistry: Hoxb7 8 C25 is used in chemical research to study the properties and behavior of peptides. It serves as a model compound for understanding peptide synthesis, folding, and interactions with other molecules .
Biology: In biological research, this compound is used to investigate the role of HOXB7 in cell development and differentiation. It is also studied for its involvement in various cancers and other diseases .
Medicine: this compound has potential therapeutic applications in medicine. It is being explored as a target for cancer treatment, particularly in head and neck squamous cell carcinoma and idiopathic pulmonary fibrosis .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and other biotechnological products. Its synthesis and purification processes are optimized for large-scale production .
Mechanism of Action
Hoxb7 8 C25 exerts its effects by binding to specific DNA sequences and regulating the expression of target genes. This regulation is crucial for cell proliferation, differentiation, and survival. The molecular targets and pathways involved include the MAPK/ERK pathway, which is known to play a role in cell growth and differentiation .
Comparison with Similar Compounds
HOXA7: Another member of the homeobox gene family, involved in similar developmental processes.
HOXB8: A closely related protein with overlapping functions in cell differentiation and development.
Uniqueness: Hoxb7 8 C25 is unique in its specific role in regulating the expression of genes involved in cancer progression and other diseases. Its ability to modulate the MAPK/ERK pathway distinguishes it from other similar compounds .
Properties
Molecular Formula |
C75H135N19O20 |
|---|---|
Molecular Weight |
1623.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C75H135N19O20/c1-39(2)31-51(90-72(110)55(35-43(9)10)91-70(108)53(33-41(5)6)87-63(101)46-24-20-30-80-46)68(106)85-47(21-14-17-27-76)64(102)88-54(34-42(7)8)71(109)89-52(32-40(3)4)69(107)86-49(23-16-19-29-78)66(104)93-57(38-95)73(111)94-61(44(11)12)74(112)81-37-59(97)82-45(13)62(100)83-50(25-26-58(79)96)67(105)84-48(22-15-18-28-77)65(103)92-56(75(113)114)36-60(98)99/h39-57,61,80,95H,14-38,76-78H2,1-13H3,(H2,79,96)(H,81,112)(H,82,97)(H,83,100)(H,84,105)(H,85,106)(H,86,107)(H,87,101)(H,88,102)(H,89,109)(H,90,110)(H,91,108)(H,92,103)(H,93,104)(H,94,111)(H,98,99)(H,113,114)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI Key |
VSSXHLUFYZMXDW-MOHZMAGFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-butylamino)-1-[3-chloro-4-(3-hydroxypropyl)phenyl]propan-1-one;hydrochloride](/img/structure/B12365657.png)


![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)

![4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide](/img/structure/B12365703.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)



